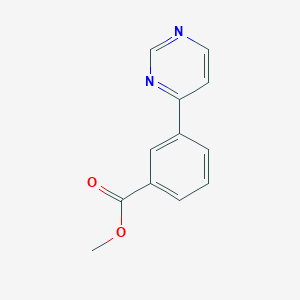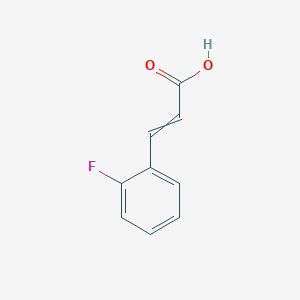
Cinnamyltrimethylsilane
Vue d'ensemble
Description
Cinnamyltrimethylsilane is a chemical compound with the molecular formula C12H18Si . It contains a total of 31 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .
Synthesis Analysis
This compound has been used in the synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via a three-component coupling reaction among aromatic aldehyde, this compound, and b-chlorophenetole . Another synthesis route involves the reaction of Chlorotrimethylsilane and Cinnamyl chloride .Molecular Structure Analysis
The molecular structure of this compound includes 31 atoms, with 18 Hydrogen atoms and 12 Carbon atoms . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the this compound molecule .Chemical Reactions Analysis
This compound has been involved in a novel three-component coupling reaction among aromatic aldehydes, this compound, and aromatic nucleophiles using HfCl4 as a Lewis acid catalyst to produce 3,4,4-triarylbutene . This reaction is a valuable intermediate of the tamoxifen derivatives .Applications De Recherche Scientifique
Synthèse de composés pharmaceutiques
Cinnamyltrimethylsilane a été utilisé dans la synthèse du tamoxifène, un modulateur sélectif des récepteurs des œstrogènes (SERM) utilisé dans le traitement du cancer du sein . Le composé sert d'intermédiaire clé dans la réaction de couplage à trois composants, qui est une étape significative dans la synthèse rapide du tamoxifène.
Biocatalyse
Dans le domaine de la biocatalyse, le this compound peut être impliqué dans des réactions catalysées par des enzymes pour créer des dérivés de la cinnamamide . Ces dérivés sont des principes actifs pharmaceutiques, et l'utilisation de la biocatalyse représente une approche technologique verte en synthèse organique.
Synthèse organique
Le composé trouve son application en synthèse organique, où sa réactivité peut être exploitée pour diverses transformations. Il a été rapporté que les acylsilanes comme le this compound ont des applications larges au-delà de la synthèse organique pure, y compris les réactions de photoclic et l'édition de la chaîne principale des polymères .
Activité antimicrobienne
La recherche a indiqué que les cinnamides dérivés du this compound présentent une activité antimicrobienne . Ces composés ont été testés contre des souches bactériennes et analysés pour leurs effets synergiques avec d'autres antimicrobiens comme l'amoxicilline.
Applications industrielles des enzymes
Le this compound peut également jouer un rôle dans l'application industrielle des enzymes en synthèse organique. L'industrie des sciences de la vie utilise des enzymes pour la production de produits pharmaceutiques, d'arômes et de parfums, de vitamines et de produits chimiques fins .
Ingénierie des protéines
L'intégration du this compound dans l'ingénierie des protéines pourrait conduire au développement de biocatalyseurs robustes. Ces enzymes modifiées sont ensuite appliquées dans divers procédés industriels, mettant en évidence la nature multidisciplinaire de la biocatalyse .
Biocatalyse des nitriles
Les nitrilases, qui sont des biocatalyseurs importants utilisés dans la dégradation des nitriles, pourraient potentiellement utiliser le this compound comme substrat ou intermédiaire. Ces enzymes sont issues de bactéries, de champignons, de levures et de plantes et ont des applications industrielles significatives .
Synthèse chimique
Enfin, le rôle du this compound dans la synthèse chimique est souligné par sa contribution à la création de molécules complexes avec des niveaux élevés d'activité et de sélectivité tout en maintenant un faible impact environnemental .
Propriétés
IUPAC Name |
trimethyl(3-phenylprop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Si/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOKYXQHVHZSER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Cinnamyltrimethylsilane useful in synthesizing SERMs like Lasofoxifene and Nafoxidine?
A1: this compound participates in a unique three-component coupling reaction that streamlines the synthesis of Lasofoxifene and Nafoxidine [, ]. This reaction, facilitated by Lewis acids like Hafnium(IV) chloride (HfCl₄), combines this compound with an aromatic aldehyde (e.g., 4-pivaloyloxybenzaldehyde) and an aryl ether (e.g., anisole) in a single pot. This one-pot approach significantly reduces the number of synthetic steps, making the process more efficient and cost-effective compared to traditional methods.
Q2: Can you elaborate on the role of this compound in this three-component coupling reaction?
A2: this compound acts as a nucleophilic partner in the reaction. The Lewis acid activates the aldehyde, making it susceptible to attack by the this compound. This forms an intermediate which subsequently reacts with the aryl ether, ultimately leading to the formation of a 3,4,4-triaryl-1-butene derivative [, ]. This compound then serves as a common intermediate for synthesizing various SERMs, including Lasofoxifene and Nafoxidine, through subsequent cyclization, elimination, and double-bond migration steps.
Q3: Beyond Lasofoxifene and Nafoxidine, are there other SERMs synthesized using this compound?
A3: Yes, research indicates that the same three-component coupling strategy utilizing this compound has been successfully employed in the synthesis of Droloxifene [] and Tamoxifen [], further highlighting the versatility of this approach in accessing diverse SERM structures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


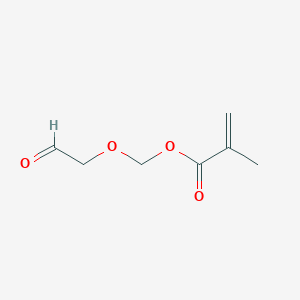
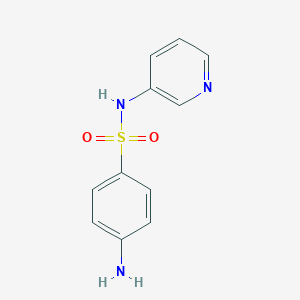

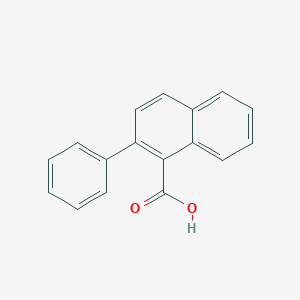
![2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B177385.png)
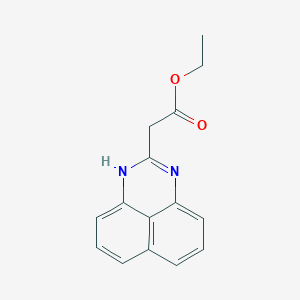

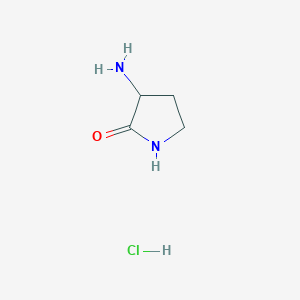
![2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B177396.png)
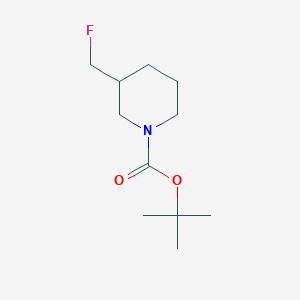
![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)
